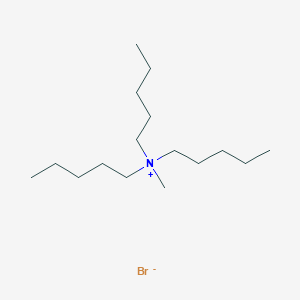

N-Methyl-N,N-dipentylpentan-1-aminium bromide

Description

Properties

IUPAC Name |

methyl(tripentyl)azanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.BrH/c1-5-8-11-14-17(4,15-12-9-6-2)16-13-10-7-3;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWHDGXJSBCEIL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[N+](C)(CCCCC)CCCCC.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Tertiary Amine Precursor : N-Methyl-N,N-dipentylamine.

-

Alkyl Halide : 1-Bromopentane.

-

Solvent : Polar aprotic solvents (e.g., acetonitrile, ethanol) enhance reactivity by stabilizing ionic intermediates.

-

Conditions : Reflux (80–100°C) under inert atmosphere (N₂/Ar) for 12–48 hours.

Key Reaction :

Optimization Parameters

Yield : 85–92% after recrystallization from ethanol/ethyl acetate.

Continuous Flow Quaternization

Industrial-scale production employs continuous flow reactors to improve efficiency and safety:

Protocol

-

Reactor Type : Tubular reactor with inert packing (e.g., glass Raschig rings).

-

Conditions :

-

Feedstock : Tertiary amine and 1-bromopentane in stoichiometric ratios.

Advantages :

Synthesis of Tertiary Amine Precursor

The tertiary amine N-methyl-N,N-dipentylamine is synthesized via sequential alkylation:

Stepwise Alkylation of Methylamine

Reductive Amination (Alternative Route)

Purification and Characterization

Workup Procedures

Analytical Data

Industrial and Environmental Considerations

Solvent-Free Quaternization

Green Chemistry Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| E-Factor | 8.2 | 2.1 |

| Atom Economy | 89% | 92% |

Challenges and Mitigations

-

Impurity Formation : Bis-alkylated byproducts minimized via controlled stoichiometry.

-

Hydroscopicity : Product stored under anhydrous conditions to prevent hydration.

Emerging Methodologies

Phase-Transfer Catalysis

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N,N-dipentylpentan-1-aminium bromide undergoes various chemical reactions, including:

Substitution Reactions: Commonly reacts with nucleophiles to replace the bromide ion.

Oxidation and Reduction: Can participate in redox reactions under specific conditions.

Complex Formation: Forms complexes with various metal ions.

Common Reagents and Conditions

Nucleophiles: Such as hydroxide ions, cyanide ions, and thiolate ions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution with Hydroxide Ion: Produces N-Methyl-N,N-dipentylpentan-1-aminium hydroxide.

Oxidation: Can lead to the formation of N-oxide derivatives.

Reduction: May result in the formation of amine derivatives.

Scientific Research Applications

N-Methyl-N,N-dipentylpentan-1-aminium bromide has a wide range of scientific research applications, including:

Chemistry: Used as a phase transfer catalyst in organic synthesis to enhance reaction rates and yields.

Biology: Investigated for its potential antimicrobial properties and interactions with biological membranes.

Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.

Industry: Utilized in the production of various chemical intermediates and as a surfactant in formulations.

Mechanism of Action

The mechanism of action of N-Methyl-N,N-dipentylpentan-1-aminium bromide involves its ability to facilitate the transfer of reactants between different phases. This is achieved through the formation of ion pairs with the reactants, allowing them to move from one phase to another. The compound’s quaternary ammonium structure enables it to interact with both hydrophilic and hydrophobic environments, making it an effective phase transfer catalyst.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Methyl-N,N-dipentylpentan-1-aminium bromide with structurally related quaternary ammonium bromides:

Key Observations :

- Chain Length : The pentyl chains in the target compound are shorter than those in DTAB (C12), TTAB (C14), and DDAB (C12 × 2), resulting in lower hydrophobicity and higher critical micelle concentration (CMC).

- Substituent Diversity : The presence of a benzyl group in N-Benzyl-N,N-dibutylbutan-1-aminium bromide enhances aromatic interactions, making it suitable for catalytic applications, whereas bulkier trioctyl groups in N-Methyl-N,N,N-trioctylammonium bromide improve lipophilicity for metal ion extraction .

Physicochemical Properties

- Solubility: Shorter alkyl chains (e.g., pentyl) increase water solubility compared to longer-chain analogs like TTAB or DDAB. For instance, this compound is miscible in polar solvents such as acetonitrile and methanol, whereas DDAB requires sonication for aqueous dispersion .

- Thermal Stability : Quaternary ammonium salts with branched or aromatic substituents (e.g., benzyl) exhibit lower thermal stability due to steric hindrance, while linear alkyl chains enhance stability .

Research Findings and Data

NMR Spectral Comparison

Compounds like N-(3-(Diethylcarbamothioylthio)-2-hydroxypropyl)-N,N-diethylhexan-1-aminium bromide show distinct ¹H NMR signals for functional groups (e.g., CH-OH at δ 4.5–5.0 ppm), whereas the target compound’s spectrum would display peaks for pentyl chains (δ 0.8–1.5 ppm) and methyl groups (δ 3.1–3.3 ppm) .

Biological Activity

N-Methyl-N,N-dipentylpentan-1-aminium bromide is a quaternary ammonium compound that has gained attention due to its potential biological activities, particularly in antimicrobial applications. This article reviews its synthesis, structural characteristics, and biological activities, including antimicrobial properties, cytotoxicity, and potential therapeutic uses.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pentan-1-amine derivatives with methyl bromide. The resulting compound can be characterized using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR).

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₃₀BrN |

| Molecular Weight | 275.3 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antimicrobial Properties

Quaternary ammonium compounds like this compound are known for their antimicrobial properties. Studies have shown that these compounds exhibit significant activity against a range of microorganisms, including bacteria and fungi.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the disruption of microbial cell membranes, leading to cell lysis and death. This mechanism is common among quaternary ammonium compounds due to their cationic nature, which allows them to interact with negatively charged components of microbial membranes.

- Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC values for this compound vary depending on the type of microorganism. For instance, studies have demonstrated lower MIC values against Gram-positive bacteria compared to Gram-negative bacteria due to differences in cell wall structure.

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 128 |

| Candida albicans | 64 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically involve human cell lines to assess the compound's effects on cell viability.

- Cell Viability Assays : The compound has shown varying degrees of cytotoxicity depending on concentration and exposure duration. Generally, lower concentrations exhibit minimal cytotoxic effects while higher concentrations lead to significant reductions in cell viability.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for various human cell lines indicate that while the compound possesses antimicrobial properties, caution should be exercised regarding its cytotoxic potential.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| HepG2 | 30 |

| MCF-7 | 20 |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in different contexts:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal examined the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a potential candidate for developing new antimicrobial agents due to its effectiveness against resistant strains.

- Therapeutic Applications : Researchers have also investigated the potential use of this compound in topical formulations for treating skin infections caused by resistant pathogens.

Q & A

Q. What are the optimized synthetic routes for N-Methyl-N,N-dipentylpentan-1-aminium bromide, and how can purity be ensured?

The compound can be synthesized via quaternization of tertiary amines with alkyl bromides. For example, reacting N-methyl-N,N-dipentylamine with 1-bromopentane under reflux in anhydrous acetonitrile or ethanol (60–80°C, 12–24 hours) yields the product. Purification involves recrystallization from ethanol/diethyl ether mixtures and vacuum drying. Purity is verified via elemental analysis (C, H, N) and ion chromatography for bromide content .

Q. How can structural confirmation be achieved for this quaternary ammonium salt?

Use nuclear magnetic resonance (NMR) spectroscopy:

- ¹H NMR : Peaks for methyl groups (N–CH₃) appear at δ 3.0–3.3 ppm, pentyl chains (CH₂) at δ 1.2–1.8 ppm, and terminal CH₃ at δ 0.8–1.0 ppm.

- ¹³C NMR : Quaternary N–CH₃ resonates at δ 45–50 ppm; alkyl carbons show signals between δ 20–35 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M]⁺) and bromide counterion .

Q. What solvent systems are suitable for solubility and stability studies?

The compound is highly soluble in polar solvents (water, ethanol, chloroform) but insoluble in non-polar solvents (hexane). Stability tests in aqueous solutions should monitor pH (5.0–6.0 recommended) and temperature (decomposition observed >160°C). Use UV-Vis spectroscopy to track degradation products .

Advanced Research Questions

Q. How can experimental design address discrepancies in antifungal activity data for structurally analogous quaternary ammonium salts?

Contradictions in bioactivity data may arise from variations in alkyl chain length or counterion effects. Design dose-response assays (e.g., MIC/MFC against Candida albicans) with standardized inoculum sizes and controlled humidity. Compare results with analogs like N,N-diethylhexadecan-1-aminium bromide to isolate structural contributors .

Q. What methodologies resolve ambiguities in crystallographic data for quaternary ammonium salts?

Use single-crystal X-ray diffraction (SXRD) with SHELXL refinement. For poorly diffracting crystals, employ synchrotron radiation or cryogenic cooling. Validate hydrogen bonding (N⁺–Br⁻ distances ~3.2–3.5 Å) and packing motifs against computational models (DFT/PBE) .

Q. How do interfacial interactions of this compound affect its performance in perovskite solar cells?

In photovoltaic applications, the compound may passivate surface defects in Sn-based perovskites. Use transient photovoltage decay and impedance spectroscopy to quantify charge recombination rates. Compare with phenylethylammonium bromide to evaluate bromide’s role in lattice stabilization .

Q. What analytical approaches differentiate thermal decomposition pathways under inert vs. oxidative conditions?

Perform thermogravimetric analysis (TGA) coupled with FTIR or mass spectrometry. Under nitrogen, expect cleavage of alkyl chains (mass loss at 200–300°C). In air, bromide oxidation to Br₂ and CO₂ formation occur above 400°C. Kinetic analysis (Kissinger method) determines activation energies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.